((4-Chloro-3-nitrophenyl)sulfonyl)(3-(phenylmethoxy)(2-pyridyl))amine
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Overview
Description
The compound ((4-Chloro-3-nitrophenyl)sulfonyl)(3-(phenylmethoxy)(2-pyridyl))amine
is a chemical compound that has been studied for its potential applications in various fields of research and industry. It has a molecular formula of C18H14ClN3O5S
and a molecular weight of 419.84 g/mol
.
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 4-chloro-3-nitrophenyl ring and a 3-(phenylmethoxy)(2-pyridyl)amine group . This structure suggests that the compound may have interesting chemical properties due to the presence of these functional groups.properties
IUPAC Name |
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c19-15-9-8-14(11-16(15)22(23)24)28(25,26)21-18-17(7-4-10-20-18)27-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSCUHNUQNHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413988 |
Source
|
Record name | 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
CAS RN |
7243-21-2 |
Source
|
Record name | 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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